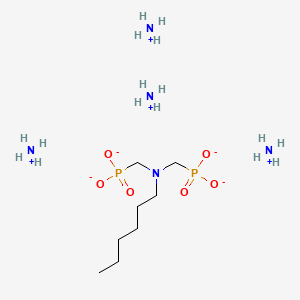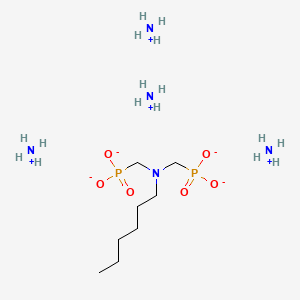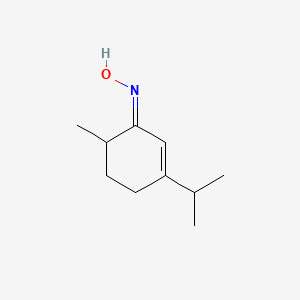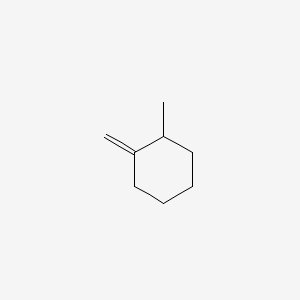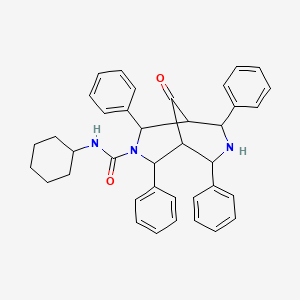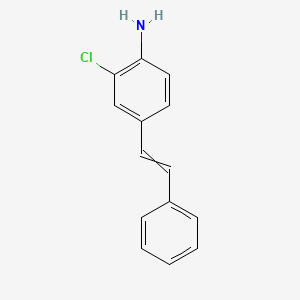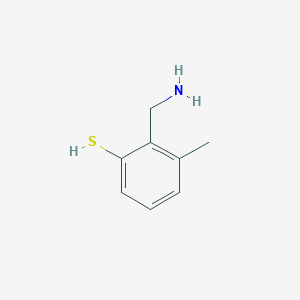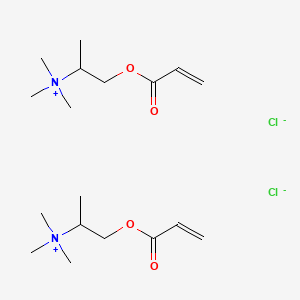
Tert-butyl 3-amino-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ter-butyl ester: is a chemical compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting cardiovascular diseases. The compound’s structure includes a benzazepine ring, which is a common motif in many bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ter-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 1H-1-Benzazepine-1-acetic acid.
Protection: The carboxylic acid group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Cyclization: The formation of the tetrahydro-2-oxo-1H-1-benzazepine ring is accomplished through cyclization reactions under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated control systems: To maintain precise reaction conditions such as temperature, pressure, and pH.
Purification techniques: Including crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted benzazepine derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate: Used in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to receptors in biological systems, modulating their activity.
Medicine:
Cardiovascular Drugs: Serves as a precursor in the synthesis of antihypertensive agents.
Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.
Industry:
Pharmaceutical Manufacturing: Integral in the production of various pharmaceutical compounds.
Chemical Synthesis: Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include the active site of ACE, where the compound binds and prevents substrate access.
Comparaison Avec Des Composés Similaires
Benazepril: Another ACE inhibitor with a similar benzazepine structure.
Lisinopril: An ACE inhibitor with a different core structure but similar pharmacological effects.
Enalapril: A widely used ACE inhibitor with a distinct chemical structure.
Uniqueness:
Structural Features: The presence of the tert-butyl ester group provides unique steric and electronic properties.
Pharmacokinetics: The compound may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles compared to other ACE inhibitors.
Binding Affinity: The specific interactions with the ACE active site may result in varying degrees of inhibition potency.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-7-5-4-6-10(12)8-9-11(16)13(17)18/h4-7,11H,8-9,16H2,1-3H3 |
Clé InChI |
NXNBNRIAPCKSDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2CCC(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


